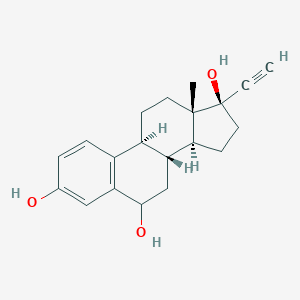

Ethinyl estriol

Vue d'ensemble

Description

Ethinyl estradiol is an estrogen medication which is used widely in birth control pills in combination with progestins . In the past, it was widely used for various indications such as the treatment of menopausal symptoms, gynecological disorders, and certain hormone-sensitive cancers .

Synthesis Analysis

A study titled “Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references” describes the synthesis of 10 degradation or photodecomposition products of mestranol and ethinyl estradiol (EE) .

Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation . The ethinyl estradiol molecule contains a total of 49 bonds .

Chemical Reactions Analysis

A study titled “Derivatization of Ethinylestradiol with Dansyl Chloride To Enhance Electrospray Ionization: Application in Trace Analysis of Ethinylestradiol in Rhesus Monkey Plasma” discusses the chemical reactions of Ethinyl estradiol .

Applications De Recherche Scientifique

Antioxidative Activity : Ethinyl estradiol exhibits antioxidative activity, inhibiting the formation of Advanced Oxidation Protein Products caused by the glycocylation reaction (Adenan, Suhartono, & Setiawan, 2019).

Treatment of Hyperparathyroidism : It may be useful in treating mild hyperparathyroidism in postmenopausal women, though it moderately reduces plasma calcium levels (Selby & Peacock, 1986).

Impact on Memory : High doses impair spatial memory, and low doses can affect working memory and potentially reference memory in certain contexts (Mennenga et al., 2015).

Orthodontic Tooth Movement : Oral contraceptives containing ethinyl estradiol/norgestrel significantly decrease orthodontic tooth movement in Wistar rats (Olyaee et al., 2012).

Serum Lipid Patterns in Coronary Arteriosclerosis : It improves serum lipid patterns in patients but prolonged use is limited due to toxic effects (Steiner, Payson, & Kendall, 1955).

Behavioral Changes in Fish : Exposure alters anxiety and shoaling behavior in adult male zebra fish, with higher concentrations causing more anxiety (Reyhanian et al., 2011).

Treatment of Postmenopausal Atrophy : Estriol is recommended for oral treatment of local changes due to atrophy in postmenopause (Hustin & Van den Eynde, 1977).

Environmental Impact : The predicted no-effect concentration for 17alpha-ethinyl estradiol in surface water is below most existing NOECs for effects on reproduction in key fish studies (Caldwell et al., 2008).

Bone Resorption Inhibition : In postmenopausal women, it can inhibit bone resorption indefinitely, enhancing bone calcium balance without directly stimulating new bone formation (Gallagher & Nordin, 1975).

Coronary Artery Disease : 17-estradiol reduces acetylcholine-induced coronary artery constriction in postmenopausal women with coronary heart disease, but not in men with the disease (Collins et al., 1995).

Metabolic Effects : Ethinyl estradiol is more potent than natural estrogens, causing significant metabolic effects, and tamoxifen may have estrogenic effects (Helgason, 1982).

Uterine Growth and Metabolism : Estriol derivatives with longer biological potency stimulate uterine growth and metabolism more effectively than short-acting estriol (Lan & Katzenellenbogen, 1976).

Metabolism in Man : The metabolism of ethinyl estradiol in humans remains unclear, with no measurable amounts of estradiol, estrone, and estriol in urine after oral treatment (Stimmel, May, Randolph, & Conn, 1951).

Water Contamination : Contamination in water can impact human and animal health, and wastewater treatment plants often ineffectively treat it (Lima & Bergamasco, 2017).

Elimination from Water : Various processes and treatments for removing estrogenic steroid hormones from water include physical, biological, and advanced oxidation processes (Silva, Otero, & Esteves, 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18?,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBUZQAUNLRYCT-TXFRKKNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethinyl estriol | |

CAS RN |

108646-70-4 | |

| Record name | Ethinyl estriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108646704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

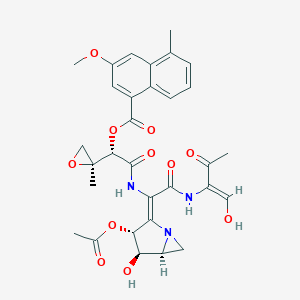

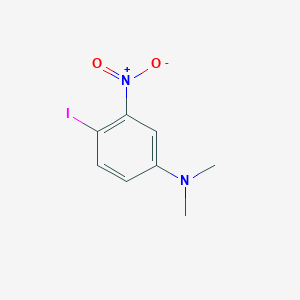

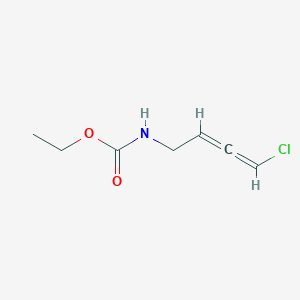

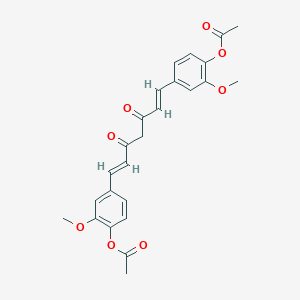

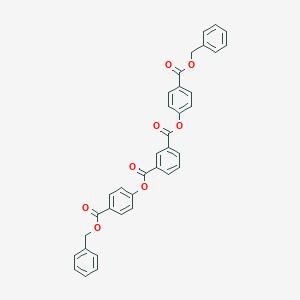

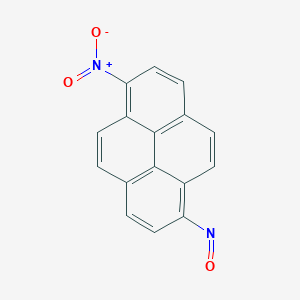

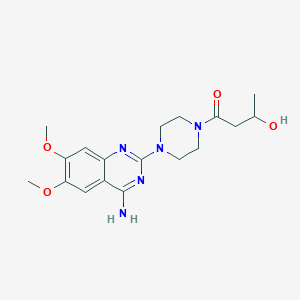

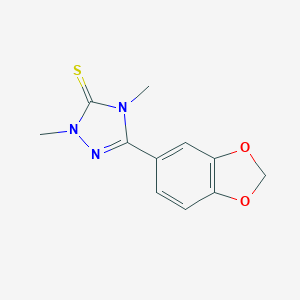

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)

![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)